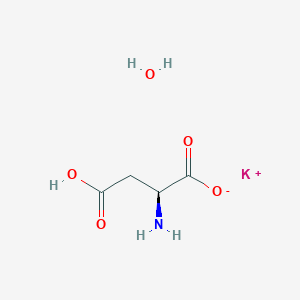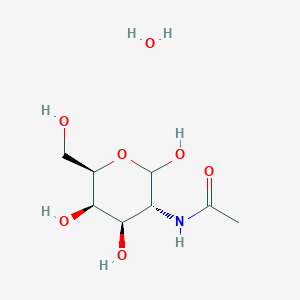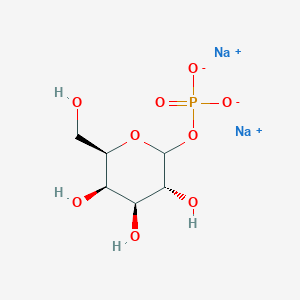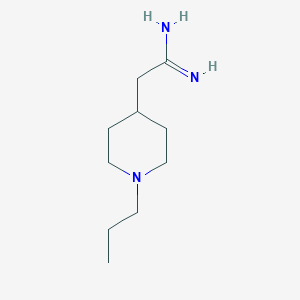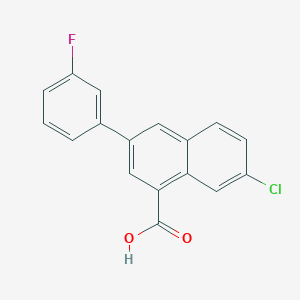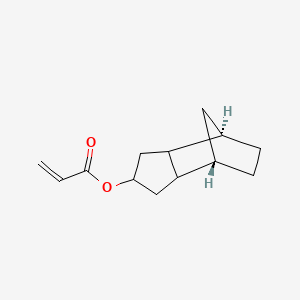
2-Propenoicacid,(4S,7R)-octahydro-4,7-methano-1H-inden-2-ylester,rel-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Propenoicacid,(4S,7R)-octahydro-4,7-methano-1H-inden-2-ylester,rel- is a complex organic compound characterized by its unique structural features
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Propenoicacid,(4S,7R)-octahydro-4,7-methano-1H-inden-2-ylester,rel- typically involves multiple steps, including the preparation of intermediate compounds and the final esterification process. The reaction conditions often require precise control of temperature, pressure, and pH to ensure the desired product is obtained with high purity and yield.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale chemical reactors and advanced purification techniques. The process is designed to be efficient and cost-effective, with a focus on minimizing waste and environmental impact.
化学反応の分析
Types of Reactions
2-Propenoicacid,(4S,7R)-octahydro-4,7-methano-1H-inden-2-ylester,rel- can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, leading to the formation of oxidized products.
Reduction: The compound can be reduced by adding hydrogen or removing oxygen, resulting in reduced derivatives.
Substitution: In this reaction, one functional group in the compound is replaced by another, often using specific reagents and catalysts.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various catalysts to facilitate substitution reactions. The conditions for these reactions vary, but they generally require controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or alkanes. Substitution reactions can result in a wide range of derivatives, depending on the nature of the substituent introduced.
科学的研究の応用
2-Propenoicacid,(4S,7R)-octahydro-4,7-methano-1H-inden-2-ylester,rel- has several applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound can be used in biochemical assays to investigate enzyme activities and metabolic pathways.
Medicine: Research into its potential therapeutic effects and drug development is ongoing.
Industry: It is utilized in the production of specialty chemicals and materials with specific properties.
作用機序
The mechanism by which 2-Propenoicacid,(4S,7R)-octahydro-4,7-methano-1H-inden-2-ylester,rel- exerts its effects involves interactions with molecular targets such as enzymes and receptors. These interactions can modulate various biochemical pathways, leading to changes in cellular functions and physiological responses.
類似化合物との比較
Similar Compounds
Similar compounds include other esters of propenoic acid and derivatives of octahydro-4,7-methano-1H-inden. These compounds share structural similarities but may differ in their chemical reactivity and biological activities.
Uniqueness
What sets 2-Propenoicacid,(4S,7R)-octahydro-4,7-methano-1H-inden-2-ylester,rel- apart is its specific stereochemistry and the unique combination of functional groups
特性
IUPAC Name |
[(1S,7R)-4-tricyclo[5.2.1.02,6]decanyl] prop-2-enoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18O2/c1-2-13(14)15-10-6-11-8-3-4-9(5-8)12(11)7-10/h2,8-12H,1,3-7H2/t8-,9+,10?,11?,12? |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UFMAVTXURXGNCN-MXSCYXCISA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC(=O)OC1CC2C3CCC(C3)C2C1 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C=CC(=O)OC1CC2[C@@H]3CC[C@@H](C3)C2C1 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
206.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
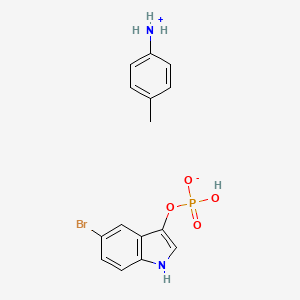
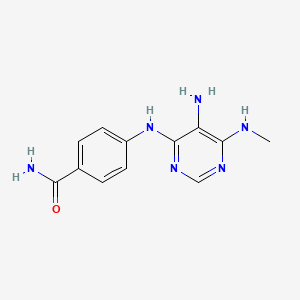
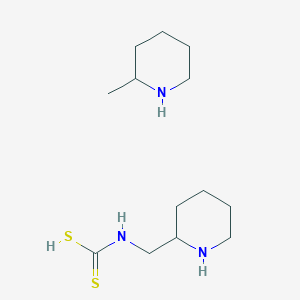

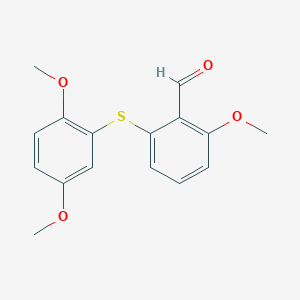
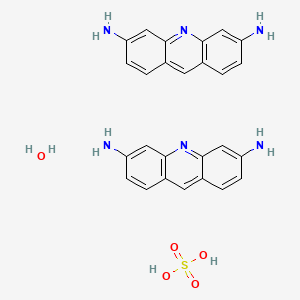
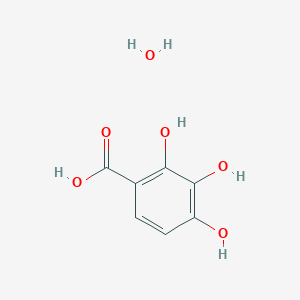
![6-Chloro-1,8a-dihydro-2-methylimidazo[1,2-a]pyridine-3-carbohydrazide](/img/structure/B8002920.png)
![potassium;tris[5-methyl-3-(4-propan-2-ylphenyl)pyrazol-1-yl]boranuide](/img/structure/B8002928.png)
